molecular formula C7H8ClNS B1455864 2-Chloro-4-(ethylsulfanyl)pyridine CAS No. 1339527-11-5

2-Chloro-4-(ethylsulfanyl)pyridine

Cat. No.: B1455864
CAS No.: 1339527-11-5
M. Wt: 173.66 g/mol
InChI Key: AIUVTUGAHRYKMX-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethylsulfanyl)pyridine is a chemical compound with the CAS Number 1339527-11-5 and a molecular formula of C7H8ClNS, yielding a molecular weight of 173.66 g/mol . It is a pyridine derivative, a class of nitrogen-containing heteroaromatic compounds that are structurally similar to benzene but with distinct properties due to the electron-deficient nature of the ring . The pyridine scaffold is a ubiquitous privilege structure in medicinal chemistry and drug discovery, valued for its ability to improve water solubility and its profound effect on the pharmacological activity of molecules . This specific compound features a chloro substituent at the 2-position and an ethylsulfanyl group at the 4-position of the pyridine ring, making it a valuable synthetic intermediate or building block for further chemical exploration. Researchers utilize such substituted pyridines in the synthesis of more complex molecules for various applications, including as potential ligands for organometallic compounds and in the development of novel therapeutic agents . Pyridine derivatives, in general, have been found to possess a wide array of biological activities and are key structural components in many FDA-approved drugs across multiple therapeutic areas . The compound requires careful handling as it carries safety warnings for its potential health hazards . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUVTUGAHRYKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Ethylsulfanyl Pyridine and Analogues

Established Synthetic Pathways to the Pyridine (B92270) Core

The construction of the pyridine ring is a foundational aspect of synthesizing its derivatives. Methodologies range from building the ring from acyclic precursors (de novo synthesis) to modifying a pre-existing ring.

De novo syntheses of the pyridine ring involve the condensation of smaller, acyclic molecules to form the heterocyclic structure. organic-chemistry.orgpsu.edu These methods are powerful for creating a wide variety of substituted pyridines. organic-chemistry.org Classic examples include the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.gov Other significant approaches rely on the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives. nih.gov

While versatile, the direct de novo synthesis of 2-Chloro-4-(ethylsulfanyl)pyridine, or a direct precursor like 4-(ethylsulfanyl)pyridin-2-ol, is not commonly reported. This is often due to the challenges of incorporating the thioether functionality directly into the acyclic starting materials and controlling the regiochemistry of multiple substituents during the cyclization step. Therefore, the more prevalent strategy involves the functionalization of a pre-formed pyridine ring.

The synthesis of purines and pyrimidines also relies on de novo pathways starting from simple precursors like ribose-5-phosphate. youtube.comresearchgate.netmdpi.comnih.gov For instance, pyrimidine (B1678525) synthesis initiates from carbamoyl (B1232498) phosphate (B84403) and aspartate to eventually form uridine (B1682114) monophosphate (UMP). researchgate.net While distinct from pyridine synthesis, these biological pathways underscore the principle of building heterocyclic rings from simple acyclic components.

A more common and regiochemically controlled approach to this compound involves the functionalization of a pre-existing, appropriately substituted pyridine. A key intermediate for this strategy is 2,4-dichloropyridine (B17371).

The introduction of the ethylsulfanyl group at the C-4 position is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms in 2,4-dichloropyridine are activating groups for SNAr, and they also serve as leaving groups. The reaction with an ethanethiolate nucleophile, such as sodium ethanethiolate (NaSEt), allows for the displacement of one of the chlorine atoms.

Crucially, the SNAr reaction on 2,4-dihalopyridines and related heterocycles like 2,4-dichloropyrimidines is highly regioselective. wuxiapptec.comresearchgate.netnih.govguidechem.commdpi.com The C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. rsc.orgstackexchange.com This selectivity is attributed to the greater ability of the para-positioned nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C-4. stackexchange.com Frontier molecular orbital (FMO) analysis also supports this observation, indicating that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C-4 position, making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net

This regioselectivity allows for the predictable synthesis of 4-substituted-2-chloropyridines. The reaction of 2,4-dichloropyridine with sodium ethanethiolate would thus be expected to yield this compound with high selectivity.

Table 1: Regioselective SNAr for the Synthesis of this compound
Starting MaterialReagentSolventConditionsProductYield
2,4-DichloropyridineSodium ethanethiolate (NaSEt)DMF or THFRoom Temperature to mild heatingThis compoundHigh (predicted)

Functional Group Interconversion and Derivatization

An alternative to building the substitution pattern on a di-halogenated pyridine is to start with a pyridine ring containing a hydroxyl or amino group at the 2-position and the desired thioether at the 4-position, and then convert the hydroxyl or amino group to a chlorine atom.

The conversion of a 2-hydroxypyridine (B17775) or 2-aminopyridine (B139424) to a 2-chloropyridine (B119429) is a standard transformation in heterocyclic chemistry.

The most prevalent method for the chlorination of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridin-2(1H)-one form) is the use of phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov This reaction is robust and widely applicable to a variety of substituted pyridones, pyrimidones, and other hydroxy-N-heterocycles. wikipedia.orgnih.govresearchgate.net The reaction typically involves heating the 2-hydroxypyridine derivative in excess POCl₃, often with a base like pyridine or triethylamine, although solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been developed for large-scale applications. nih.gov

In the context of synthesizing the target molecule, this would involve the preparation of 4-(Ethylsulfanyl)pyridin-2(1H)-one, which would then be chlorinated with POCl₃ to afford this compound.

Table 2: Chlorination of 4-Substituted-2-hydroxypyridine Precursor
Starting MaterialReagentBase (optional)ConditionsProduct
4-(Ethylsulfanyl)pyridin-2(1H)-onePOCl₃Pyridine or DIPEAReflux or sealed vessel at 140-160°C nih.govThis compound

Alternatively, a 2-aminopyridine precursor could be converted to the 2-chloro derivative via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrochloric acid to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst. google.com However, this method is often lower yielding and less common for this specific transformation compared to the chlorination of hydroxypyridines.

The mechanism for the chlorination of a 2-pyridone with phosphorus oxychloride (POCl₃) does not involve direct displacement of the hydroxyl group. masterorganicchemistry.comchemistrysteps.comlibretexts.org Instead, the oxygen of the pyridone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. masterorganicchemistry.com This initial step, often facilitated by a base like pyridine, results in the formation of a chlorophosphate intermediate. masterorganicchemistry.comlibretexts.org

This intermediate is key to the reaction's success because the chlorophosphate moiety is an excellent leaving group, unlike the original hydroxyl group. masterorganicchemistry.comchemistrysteps.com A chloride ion, generated from POCl₃ or added as a salt, then acts as a nucleophile, attacking the C-2 position of the pyridine ring and displacing the chlorophosphate group in an SNAr-type mechanism. The reaction is driven by the formation of the stable aromatic 2-chloropyridine ring and inorganic phosphate byproducts. The workup of these reactions requires care, as any remaining POCl₃ reacts exothermically with water. researchgate.net It is common practice to remove excess POCl₃ by distillation before quenching the reaction mixture. researchgate.net

Introduction of the Ethylsulfanyl Group at the 4-Position

The introduction of an ethylsulfanyl group at the 4-position of the pyridine ring is a key step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution or alkylation reactions.

A primary method for introducing the ethylsulfanyl group is through nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 4-position, such as a halogen. The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, facilitates this type of reaction. stackexchange.com This effect is particularly pronounced when the leaving group is at the 4-position, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. stackexchange.comvaia.com

The reaction typically involves reacting a 2,4-dihalopyridine, most commonly 2,4-dichloropyridine, with sodium ethanethiolate. The ethanethiolate anion acts as the nucleophile, displacing the chloride ion at the C-4 position. The higher reactivity of the 4-position compared to the 2-position in nucleophilic substitutions on the pyridine ring ensures regioselectivity. vaia.comnih.gov The reaction is often carried out in a suitable solvent, and the conditions can be optimized to favor the desired product.

For instance, the reaction of 2,4-dichloropyrimidine (B19661) with tertiary amine nucleophiles has been shown to exhibit excellent C-2 selectivity, highlighting the influence of the nucleophile on regioselectivity. nih.gov While this is on a pyrimidine ring, the principles of SNAr are analogous. The use of a strong base like sodium ethoxide in a solvent like ethanol (B145695) can facilitate the in situ formation of the ethanethiolate nucleophile from ethanethiol. tandfonline.com

Table 1: Nucleophilic Substitution for Thioether Synthesis
Starting MaterialNucleophileSolventProductNotesReference
4-Chloropyridine (B1293800)EthanethiolateVarious4-(Ethylsulfanyl)pyridineThe pyridine nitrogen facilitates nucleophilic attack at the 4-position. stackexchange.comvaia.com
2,4-DichloropyridineSodium EthanethiolateAprotic Polar SolventsThis compoundThe 4-position is more reactive towards nucleophilic substitution. nih.gov
HalopyridinesSulfur NucleophilesEthanol (Microwave)Sulfanyl-pyridinesMicrowave heating can improve yields and reduce reaction times. tandfonline.com

An alternative approach involves the alkylation of a pre-formed pyridine-4-thiol (B7777008) (or its tautomer, pyridine-4(1H)-thione) with an ethylating agent. Pyridine thiols can be synthesized through various methods, and their subsequent alkylation provides a direct route to the desired thioether. acs.org

The alkylation is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. Common bases include potassium carbonate or sodium hydroxide. acs.org The ethylating agent is usually an ethyl halide, such as ethyl iodide or ethyl bromide. The reaction proceeds via an SN2 mechanism where the thiolate attacks the ethyl halide, displacing the halide ion and forming the C-S bond.

For example, pyridine thiols have been converted to their corresponding thioether derivatives through alkylation using methyl iodide in the presence of potassium carbonate as a base. acs.org This general method can be adapted for the synthesis of this compound by starting with 2-chloro-pyridine-4-thiol and using an appropriate ethylating agent.

Table 2: Alkylation of Pyridine Thiols
Pyridine ThiolAlkylating AgentBaseSolventProductReference
Pyridine-4-thiolEthyl HalidePotassium CarbonateAcetone/DMF4-(Ethylsulfanyl)pyridine acs.org
2,6-Lutidine-derived thiolsMethyl IodidePotassium CarbonateNot specifiedMethyl thioether derivatives acs.org

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and sustainability, advanced synthetic methods have been developed. These include one-pot reactions, catalyst-mediated approaches, and rigorous optimization of reaction parameters.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of operational simplicity and resource efficiency. chemrxiv.orgorganic-chemistry.org For the synthesis of substituted pyridines, three-component reactions involving a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) have been developed. organic-chemistry.org While not directly producing this compound, these methods highlight the potential for multicomponent strategies in pyridine synthesis. organic-chemistry.orgcore.ac.uk

A one-pot approach for synthesizing pyridones from cyclopentenones has also been reported, which involves an in-situ silyl (B83357) enol ether formation followed by nitrogen insertion. chemrxiv.org Such innovative strategies could potentially be adapted for the synthesis of functionalized pyridines like the target compound. The development of one-pot procedures for the synthesis of stackexchange.comtandfonline.comacs.orgtriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and aldehydes further demonstrates the utility of this approach in heterocyclic chemistry. rsc.org

Catalyst-mediated reactions, particularly palladium-catalyzed cross-coupling reactions, have become powerful tools for forming carbon-sulfur bonds. organic-chemistry.org While direct cross-coupling of a 4-halopyridine with an ethylthiol equivalent is a plausible route, literature more commonly describes related cross-coupling reactions for C-C bond formation. For instance, nickel- and photoredox-catalyzed cross-coupling of aryl halides with 4-alkyl-1,4-dihydropyridines has been demonstrated. nih.gov

Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. bath.ac.uk For example, zinc nitrate (B79036) has been shown to be an effective catalyst for the activation of 4-chloropyridine towards nucleophilic aromatic substitution. bath.ac.uk This catalytic activation can lead to higher yields and allow for milder reaction conditions compared to uncatalyzed reactions. bath.ac.uk Light-promoted radical coupling of pyridine-SF4-chlorides with EBX reagents represents another modern catalytic approach for functionalizing pyridines. researchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include temperature, solvent choice, the nature of the reagents, and their molar ratios.

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For nucleophilic aromatic substitutions, heating is often required to overcome the activation energy barrier. nih.gov However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature must be determined experimentally for each specific reaction. For example, in the synthesis of thiochromeno[4,3-b]pyridine derivatives, increasing the temperature from 155 °C to 170 °C in a sealed tube reactor significantly improved the product yield. nih.gov

Solvents: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions as they can solvate the cation while leaving the anion nucleophile relatively free. tandfonline.com However, greener solvents like ethanol are also being explored, sometimes in combination with microwave heating to enhance reaction rates. tandfonline.com

Reagents and Molar Ratios: The choice of base and the molar ratios of the reactants are critical. nih.gov A strong, non-nucleophilic base is often preferred for deprotonating thiols without competing in the substitution reaction. The use of an excess of one reagent may be necessary to drive the reaction to completion, but this can also complicate purification. For example, in a one-pot pyridine synthesis, a large excess of ammonium acetate was found to facilitate the cyclodehydration step. organic-chemistry.org

Table 3: Optimization of Reaction Conditions
ParameterVariationEffectReference
Temperature155 °C to 170 °CIncreased yield from 82% to 93% nih.gov
SolventEthanol (Microwave)High yields for nucleophilic substitution of halopyridines tandfonline.com
CatalystZinc Nitrate (2.5 mol%)Catalyzes nucleophilic substitution on 4-chloropyridine at 75 °C bath.ac.uk
ReagentsExcess ammonium acetateFacilitates spontaneous cyclodehydration in one-pot pyridine synthesis organic-chemistry.org

Scalability Considerations for Preparative Synthesis

The successful transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough evaluation of its scalability. This involves a critical assessment of various factors including reaction conditions, availability and cost of starting materials, process safety, efficiency (yield and purity), and waste management. While specific, detailed pilot-plant or large-scale synthesis data for this compound is not extensively documented in publicly available literature, an analysis of analogous synthetic routes for related substituted pyridines provides significant insights into the potential challenges and optimization strategies for its industrial production.

The synthesis of functionalized pyridines on a large scale is often hampered by the inherent electronic properties of the pyridine ring, which can render certain positions difficult to functionalize selectively. researchgate.netnih.govnih.gov Direct C-H functionalization, while an attractive and atom-economical approach, often faces challenges in regioselectivity and may require harsh reaction conditions or expensive catalysts, which are not always amenable to large-scale operations. researchgate.netnih.gov

A common and often scalable approach to synthesizing 4-substituted pyridines involves the use of a pre-functionalized pyridine starting material, such as 4-chloropyridine or its hydrochloride salt. The synthesis of a series of 4-alkoxypyridines was achieved with yields of 75-80% by reacting 4-chloropyridine hydrochloride with the corresponding alcohol in dimethyl sulfoxide (B87167) (DMSO) in the presence of powdered sodium hydroxide. semanticscholar.org This method's viability for large-scale production is supported by the use of readily available and relatively inexpensive reagents. A potential adaptation of this method for the synthesis of this compound would involve the substitution of the alcohol with ethanethiol.

The following table outlines a representative synthesis of 4-alkoxypyridines, which can be considered analogous to the potential synthesis of this compound.

Table 1: Synthesis of 4-Alkoxypyridines from 4-Chloropyridine Hydrochloride semanticscholar.org

Alcohol (n-alkyl)ProductIsolated Yield (%)
n-Pentanol4-Pentoxypyridine78
n-Hexanol4-Hexoxypyridine80
n-Heptanol4-Heptyloxypyridine79
n-Octanol4-Octoxypyridine77
n-Nonanol4-Nonoxypyridine75
n-Decanol4-Decoxypyridine76

For the large-scale synthesis of a related compound, (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, a highly selective process was successfully scaled to a pilot plant, producing 25 kg of the material. researchgate.net This success underscores the importance of process optimization, including vigilant temperature control and the selection of appropriate reagents for specific transformations. researchgate.net For instance, the lithiation step was conducted at -50 °C using commercial lithium diisopropylamide (LDA). researchgate.net

In another example, a process for preparing 2-chloro-4-aminopyridine was developed with considerations for large-scale production, emphasizing mild reaction conditions and the use of readily available raw materials. google.com The process involved a multi-step synthesis starting from 2-aminopyridine. google.com

The challenges of direct functionalization are highlighted in a patent for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723), which notes that introducing groups directly onto the pyridine ring can be difficult to achieve on a large scale. researchgate.net The patented method circumvents this by building the pyridine ring from acyclic precursors, a strategy that is often more amenable to industrial production. researchgate.net

When considering the preparative synthesis of this compound, several key factors must be addressed for successful scale-up:

Choice of Starting Material: Utilizing a readily available and cost-effective starting material such as 2,4-dichloropyridine or 4-chloro-2-hydroxypyridine (B1586335) would be a primary consideration. The reaction of 2,4-dichloropyridine with sodium ethanethiolate would be a direct approach, though regioselectivity and potential for side reactions would need to be carefully controlled.

Reaction Conditions: Optimization of reaction temperature, pressure, and solvent is crucial. The use of milder conditions is generally preferred for safety and to minimize energy consumption on a large scale. The choice of base is also critical; for instance, the use of powdered NaOH in DMSO has been shown to be effective in related syntheses. semanticscholar.org

Process Safety: The handling of potentially hazardous reagents such as phosphorus oxychloride, which might be used in chlorination steps, requires stringent safety protocols in an industrial setting. researchgate.net Similarly, the handling of thiols, which are often volatile and malodorous, necessitates appropriate containment and scrubbing systems.

Work-up and Purification: The purification method must be efficient and scalable. Distillation, crystallization, and extraction are common industrial purification techniques. The choice will depend on the physical properties of this compound and any impurities. For example, issues like pyridine coking and reactor plugging, which can occur during chlorination reactions, must be addressed to ensure continuous and safe production. google.com

Waste Management: A scalable process should minimize waste generation. This can be achieved through high-yield reactions, recycling of solvents and catalysts, and the use of environmentally benign reagents where possible.

The following table summarizes key considerations for the scalability of synthetic routes to this compound based on analogous processes.

Table 2: Scalability Considerations for this compound Synthesis

ParameterLaboratory-Scale ConsiderationLarge-Scale Consideration
Reagents Use of specialized or expensive reagents may be acceptable.Preference for commodity chemicals; cost and availability are critical.
Solvents A wide variety of solvents can be used.Solvent choice is restricted by cost, safety (flashpoint), and environmental impact. Solvent recycling is often necessary.
Temperature Control External heating/cooling baths are common.Requires jacketed reactors with precise temperature control to manage exothermic or endothermic processes. researchgate.net
Reaction Time Longer reaction times may be acceptable.Shorter reaction times are preferred to maximize reactor throughput.
Purification Chromatography is a common technique.Chromatography is often not feasible for large quantities; distillation, crystallization, or extraction are preferred.
By-product/Impurity Profile Minor by-products may be tolerated or easily removed.By-product formation must be minimized to simplify purification and improve yield. google.com

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Ethylsulfanyl Pyridine

Reactivity of the Chloro Substituent

The primary mode of reaction for the chloro group on the 2-Chloro-4-(ethylsulfanyl)pyridine is substitution, which can be achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on pyridine (B92270) derivatives preferentially occurs at the 2- and 4-positions. stackexchange.comvaia.com This is because the anionic intermediate formed during the reaction, known as a Meisenheimer complex, is stabilized by resonance structures where the negative charge is located on the electronegative nitrogen atom. stackexchange.comvaia.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

The chlorine atom at the 2-position of the pyridine ring can be displaced by various nitrogen nucleophiles. While 2-chloropyridines are generally less reactive towards nucleophiles than other heteroaryl chlorides like 2-chloropyrimidine, these reactions can be facilitated under appropriate conditions. nih.govresearchgate.net

The reaction with amines, such as primary and secondary amines, can be carried out to form the corresponding 2-aminopyridine (B139424) derivatives. These reactions may require elevated temperatures or the use of a base. nih.gov For instance, the reaction of 2-chloropyridine (B119429) with piperidine (B6355638) can be catalyzed by Lewis acids. bath.ac.uk

Hydrazine (B178648) and its derivatives are also effective nucleophiles for displacing the 2-chloro substituent. The reaction of 2-chloropyridine derivatives with hydrazine hydrate (B1144303) is a known method for the synthesis of 2-hydrazinopyridine (B147025) compounds. google.comechemi.com Furthermore, palladium-catalyzed coupling reactions have been developed for the reaction of 2-chloropyridines with aldehyde-derived hydrazones. orgsyn.org

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles on 2-Chloropyridine Scaffolds This table presents generalized reaction conditions based on findings for 2-chloropyridines and related compounds.

Nucleophile Reagents and Conditions Product Type Reference(s)
Primary/Secondary Amines Heat, optional base (e.g., K2CO3) 2-Aminopyridine derivative nih.govnih.gov
Piperidine Lewis Acid (e.g., Sc(OTf)3), CH3CN, 80 °C 2-(Piperidin-1-yl)pyridine derivative bath.ac.uk
Hydrazine Hydrate Heat, solvent (e.g., ethanol (B145695), water) 2-Hydrazinopyridine derivative google.comechemi.com
Aldehyde Hydrazones Pd(dppf)Cl2, base 2-(2-Alkylidenehydrazinyl)pyridine orgsyn.org

Oxygen-based nucleophiles, such as alkoxides and hydroxides, can also displace the 2-chloro group. The reaction of chloropyridines with sodium methoxide, for example, yields the corresponding methoxypyridine. youtube.com The reactivity of halopyridines in such substitutions often follows the order F > Cl > Br > I, which is characteristic of SNAr reactions where the cleavage of the carbon-halogen bond is not the rate-determining step. acs.org This indicates that while the reaction with 2-chloropyridine is feasible, the corresponding 2-fluoropyridine (B1216828) would be more reactive. acs.org

Table 2: Representative SNAr Reaction with Oxygen Nucleophiles This table illustrates a typical reaction based on the reactivity of chloropyridines.

Nucleophile Reagents and Conditions Product Type Reference(s)
Sodium Methoxide Methanol, heat 2-Methoxypyridine derivative youtube.com
Sodium Hydroxide Water/solvent, heat 2-Hydroxypyridine (B17775) derivative wuxiapptec.com

Sulfur nucleophiles are particularly effective in SNAr reactions due to their high nucleophilicity. libretexts.org Thiols and thiolates readily displace the 2-chloro substituent to form 2-(organothio)pyridine derivatives. Recent studies have shown that the reaction of activated 2-halopyridinium salts with a wide range of thiols can proceed efficiently even at room temperature. chemrxiv.orgchemrxiv.org These reactions provide a direct route to introduce a sulfur-based functional group at the 2-position of the pyridine ring.

Table 3: SNAr Reaction with Sulfur Nucleophiles This table highlights the reaction with sulfur-based nucleophiles.

Nucleophile Reagents and Conditions Product Type Reference(s)
Thiols/Thiolates Base (if starting with thiol), solvent 2-(Alkyl/Arylthio)pyridine derivative chemrxiv.orgchemrxiv.org

The mechanism of nucleophilic aromatic substitution does not involve the formation of a chiral center at the site of substitution on the aromatic ring. The reaction proceeds through a planar or near-planar Meisenheimer intermediate. Consequently, if the starting material, this compound, and the incoming nucleophile are both achiral, the resulting product will also be achiral. If either the pyridine derivative (due to a chiral substituent other than the chloro or ethylsulfanyl groups) or the nucleophile possesses a stereocenter, that stereocenter will be retained in the product, but no new stereocenter is generated at the C2 position of the pyridine ring during the substitution process.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira related to halo-pyridines)

Metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the functionalization of the C-Cl bond in this compound. These reactions significantly expand the range of carbon-carbon and carbon-heteroatom bonds that can be formed.

Suzuki Coupling: The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is highly effective for 2-chloropyridines. thieme-connect.comresearchgate.net Palladium catalysts, such as Pd(PPh₃)₄ or palladium on charcoal with a phosphine (B1218219) ligand, are commonly employed. thieme-connect.comacs.org Studies have shown that 2-chloropyridines can give excellent yields in Suzuki couplings with various arylboronic acids. thieme-connect.com However, the choice of catalyst system can be crucial, as some nickel-based catalysts have shown limited reactivity with 2-chloropyridine substrates. rsc.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is a viable method for the alkenylation of the 2-position of the pyridine ring. The reaction typically involves a palladium(0) catalyst, a base, and is known for its high trans selectivity in the resulting alkene product. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne, often with a copper(I) co-catalyst, to produce a substituted alkyne. wikipedia.orgorganic-chemistry.org This reaction is applicable to halopyridines and provides a direct route to 2-alkynylpyridine derivatives. scirp.orgresearchgate.net Copper-free conditions have also been developed to circumvent issues like the homocoupling of alkynes. nih.gov

Table 4: Overview of Metal-Catalyzed Cross-Coupling Reactions for 2-Chloropyridines This table summarizes common cross-coupling reactions applicable to the 2-chloro position.

Reaction Name Coupling Partner Catalyst System (Typical) Product Type Reference(s)
Suzuki Coupling Aryl/Vinylboronic acid or ester Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base 2-Aryl/Vinylpyridine derivative thieme-connect.comacs.org
Heck Reaction Alkene Pd(0) or Pd(II) catalyst, Base 2-Alkenylpyridine derivative wikipedia.orgorganic-chemistry.org
Sonogashira Coupling Terminal Alkyne Pd catalyst, optional Cu(I) co-catalyst, Base 2-Alkynylpyridine derivative organic-chemistry.orgscirp.orgresearchgate.net

Reactivity of the Ethylsulfanyl Moiety

The ethylsulfanyl group in this compound is a key site for chemical transformations, allowing for a variety of functional group interconversions. The sulfur atom, with its available lone pairs of electrons, can be oxidized, alkylated, or the entire group can be cleaved from the pyridine ring.

The oxidation of the sulfide (B99878) in this compound to the corresponding sulfoxide (B87167) and subsequently to the sulfone represents a common and important transformation. This process modifies the electronic properties and the steric bulk of the substituent at the 4-position of the pyridine ring. The oxidation state of the sulfur atom can be selectively controlled by the choice of oxidizing agent and the reaction conditions. acsgcipr.org

Selective oxidation to the sulfoxide, 2-chloro-4-(ethylsulfinyl)pyridine, requires mild oxidizing agents. Over-oxidation to the sulfone can be a competing reaction, which can be minimized by careful control of the stoichiometry of the oxidant and the reaction temperature. nih.gov Common reagents for the selective oxidation of sulfides to sulfoxides include hydrogen peroxide in glacial acetic acid, which is considered a "green" and highly selective method. nih.gov Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective.

Further oxidation of the sulfoxide to the sulfone, 2-chloro-4-(ethylsulfonyl)pyridine, is achieved using stronger oxidizing agents or more forcing conditions. A variety of reagents are available for the oxidation of sulfides directly to sulfones, including excess hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.orgmdpi.com

The following table summarizes common reagents used for the oxidation of sulfides, which are applicable to this compound.

Transformation Reagent Typical Conditions Selectivity
Sulfide to SulfoxideHydrogen Peroxide (H₂O₂) / Acetic AcidRoom temperatureHigh for sulfoxide
Sulfide to Sulfoxidemeta-Chloroperoxybenzoic Acid (m-CPBA)Controlled stoichiometry, low temperatureGood for sulfoxide
Sulfide to SulfoxideSodium Periodate (NaIO₄)Aqueous solvent mixturesHigh for sulfoxide
Sulfide to SulfoneHydrogen Peroxide (H₂O₂)Excess reagent, often with a catalyst (e.g., tungstate)High for sulfone
Sulfide to SulfonePotassium Permanganate (KMnO₄)Acidic or basic conditionsStrong, leads to sulfone
Sulfide to SulfoneOxone® (2KHSO₅·KHSO₄·K₂SO₄)Aqueous alcohol or acetonitrilePowerful, yields sulfone

This table presents generalized information for the oxidation of sulfides.

The sulfur atom of the ethylsulfanyl group in this compound is nucleophilic and can react with electrophiles, such as alkyl halides, in S-alkylation reactions. This results in the formation of a sulfonium (B1226848) salt. These reactions are typically carried out in the presence of a base to generate a thiolate anion, although direct alkylation of the neutral sulfide can also occur. jmaterenvironsci.com

The general reaction involves the treatment of the thioether with an alkylating agent, such as an alkyl halide or a tosylate. A variety of solvents can be used, and the reaction may be facilitated by the use of a base to enhance the nucleophilicity of the sulfur. jmaterenvironsci.comrsc.org Recent developments have focused on greener reaction conditions, including solvent-free systems or the use of aqueous media. jmaterenvironsci.com

The ethylsulfanyl group can be removed from the pyridine ring through cleavage of the carbon-sulfur bond. This desulfurization can be a useful synthetic step to introduce other functional groups or a hydrogen atom at the 4-position. A classic method for the desulfurization of thioethers is the use of Raney Nickel. organicreactions.org This reaction typically involves heating the substrate with a slurry of Raney Nickel in a solvent like ethanol, leading to the reductive cleavage of the C-S bond and its replacement with a C-H bond.

Other methods for C-S bond cleavage are also known, which can proceed through various mechanisms, including transition-metal-free strategies. rsc.org The specific conditions required for the desulfurization of this compound would depend on the desired outcome and the compatibility of other functional groups in the molecule.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic substitution and metalation reactions.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. When substitution does occur, it is typically directed to the 3- and 5-positions. The substituents already present on the ring, the chloro group at the 2-position and the ethylsulfanyl group at the 4-position, further modulate this reactivity.

The chloro group is a deactivating, ortho-, para-directing group. The ethylsulfanyl group is generally considered an activating, ortho-, para-directing group. The combined influence of these groups, along with the inherent reactivity of the pyridine ring, would likely direct incoming electrophiles to the 3- and 5-positions. Given the steric hindrance from the chloro group at the 2-position, substitution at the 5-position may be favored. However, the reaction conditions for electrophilic aromatic substitution on such a substituted pyridine would likely need to be harsh.

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In this reaction, a directing metalation group (DMG) complexes with an organolithium reagent, facilitating the deprotonation of a nearby proton, typically in the ortho position.

For this compound, several factors would influence the site of lithiation. The chloro group at the 2-position is known to direct metalation to the 3-position. rsc.org However, lithiation at the 6-position of 2-chloropyridine has also been observed under specific conditions using superbases. nih.govresearchgate.net

The ethylsulfanyl group at the 4-position could also potentially direct metalation to the 3- or 5-positions. The interplay between these directing effects would determine the regioselectivity of the metalation. Given the known directing ability of the chloro group in 2-chloropyridine, lithiation at the 3-position is a likely outcome. This would generate a lithium intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents at this position. The use of different bases and reaction conditions could potentially allow for selective metalation at other positions on the pyridine ring. clockss.orgresearchgate.netarkat-usa.org

Ring Expansions and Contractions Leading to Novel Heterocycles

The transformation of the pyridine ring into other heterocyclic systems through ring expansion or contraction represents a sophisticated strategy for skeletal diversification in organic synthesis. These rearrangements can lead to novel five-, seven-, or other membered heterocycles, which are of significant interest in medicinal chemistry and materials science. However, an extensive review of the scientific literature reveals a notable scarcity of documented instances involving this compound as a direct substrate for such ring expansion or contraction reactions.

While the pyridine nucleus is generally stable due to its aromaticity, several methodologies have been developed for the ring contraction of certain pyridine derivatives into five-membered rings. For instance, photochemical and electrochemical methods have been successfully employed for the conversion of pyridines into pyrroles or pyrrolidines. osaka-u.ac.jprsc.orgnih.gov A photo-promoted reaction of general pyridines with silylborane has been shown to yield pyrrolidine (B122466) derivatives that bear a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govresearchgate.net This particular transformation proceeds through intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. nih.gov Another approach involves the electrochemical ring contraction of Hantzsch esters and their corresponding pyridine derivatives to produce polysubstituted pyrroles. rsc.org

Despite these advances with other pyridine-based structures, the application of these specific methodologies to this compound has not been reported. Research has indicated that the presence of a substituent at the 2-position of the pyridine ring can significantly influence the reactivity and outcome of these transformations. In some documented ring contraction studies, 2-substituted pyridines, such as 2-picoline and 2-fluoropyridine, were found to be unreactive, potentially due to steric or electronic effects that hinder the initial steps of the reaction mechanism. osaka-u.ac.jp This suggests that the 2-chloro substituent in this compound might similarly render the compound unsuitable for these known ring contraction protocols.

Similarly, literature describing the ring expansion of pyridine derivatives, for example into diazepines or other seven-membered rings, does not provide specific examples starting from this compound. Such transformations often require the introduction of a reactive side chain that can intramolecularly attack the pyridine ring, or reactions involving nitrene or carbene insertions, none of which have been documented for this particular substrate.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone of chemical analysis, offering precise information about the atomic arrangement within a molecule.

Proton (¹H) NMR Spectroscopy

Predicted ¹H NMR Data for 2-Chloro-4-(ethylsulfanyl)pyridine

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Pyridine (B92270) H 7.0 - 8.5 Multiplet -
-S-CH₂-CH₃ 2.8 - 3.2 Quartet ~7.0

Carbon-13 (¹³C) NMR Spectroscopy

Specific experimental ¹³C NMR data for this compound could not be located in public databases. The predicted spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the downfield region (δ 120-160 ppm), with the carbon attached to the chlorine atom expected to be significantly influenced. The ethyl group carbons would appear in the upfield region (δ 10-40 ppm).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-Cl 148 - 152
Pyridine C-S 155 - 160
Other Pyridine C 120 - 140
-S-CH₂-CH₃ 25 - 35

Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC, COSY)

There is no available experimental data from heteronuclear correlation spectroscopy experiments such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or COSY (Correlation Spectroscopy) for this compound. These 2D NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While specific experimental HRMS data for this compound is not published, the exact mass of the molecular ion can be calculated based on its chemical formula, C₇H₈ClNS. This information would be critical for confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

No tandem mass spectrometry (MS/MS) data for this compound is currently available. This technique would involve the isolation and fragmentation of the molecular ion to provide detailed information about the compound's structure and the relative stability of its fragments. A plausible fragmentation pattern would likely involve the loss of the ethyl group or the chlorine atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone of molecular structure elucidation. It probes the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses. A full analysis of this compound would provide a unique vibrational fingerprint, confirming the presence and arrangement of its functional groups.

An experimental Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectrum for this compound is not currently available in peer-reviewed literature. However, a theoretical analysis, typically performed using Density Functional Theory (DFT) calculations, could predict the vibrational frequencies and intensities.

If such data were available, the interpretation would focus on characteristic vibrational modes, including:

Pyridine Ring Vibrations: The aromatic pyridine core would exhibit a series of characteristic bands. These include C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often prominent in Raman spectra, would also be expected.

C-Cl Vibrations: The stretching vibration of the carbon-chlorine bond (C-Cl) is expected to appear in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. Bending modes would occur at lower frequencies.

Ethylsulfanyl Group Vibrations: The -S-CH₂-CH₃ group would contribute several characteristic signals. These include the C-H stretching modes of the ethyl group's methylene (-CH₂) and methyl (-CH₃) components (typically 2850-3000 cm⁻¹), C-H bending modes (around 1375-1470 cm⁻¹), and the C-S stretching vibration, which is typically weaker and found in the 600-800 cm⁻¹ range.

A comparative analysis of IR and Raman spectra would be crucial, as some vibrational modes may be strong in one technique and weak or absent in the other due to molecular symmetry and selection rules. Without experimental or calculated data, a specific data table of vibrational frequencies cannot be compiled.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions.

Specific experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax) and corresponding molar absorptivity (ε), are not documented for this compound in scientific databases.

A hypothetical analysis would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695), cyclohexane) and recording its absorbance as a function of wavelength. The expected electronic transitions would be:

π→π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring, are typically high-energy and result in strong absorption bands, likely in the 200-300 nm range.

n→π Transitions:* This type of transition involves promoting a non-bonding electron (from the nitrogen or sulfur heteroatoms) to a π* antibonding orbital. These transitions are generally of lower energy and have weaker absorption intensity compared to π→π* transitions.

Solvent polarity can influence the position of these absorption bands (solvatochromism), and such studies could provide insights into the nature of the electronic transitions. However, without empirical data, a table of electronic absorption properties cannot be generated.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted in a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then used to determine the electron density map of the molecule and, ultimately, its atomic structure.

A search of crystallographic databases reveals that a single-crystal X-ray structure for this compound has not been reported. Therefore, crucial data such as the crystal system, space group, and unit cell dimensions are unknown.

Following data collection, the raw diffraction data would be processed and refined to yield a precise molecular model. This process generates detailed crystallographic information. If such a study were conducted, it would provide:

Precise Bond Lengths and Angles: Confirmation of the pyridine ring geometry and the precise lengths of the C-Cl, C-S, S-C, and C-C bonds in the ethylsulfanyl substituent.

Conformational Details: The dihedral angles defining the orientation of the ethylsulfanyl group relative to the plane of the pyridine ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the solid-state properties of the compound.

Due to the absence of published crystallographic studies, no data tables for crystal data or selected geometric parameters can be presented.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular structure and electronics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For instance, DFT has been successfully used to study the properties of related pyridine (B92270) derivatives, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.govresearchgate.net

Geometry optimization is a fundamental computational step used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. nanobioletters.com For a molecule like 2-Chloro-4-(ethylsulfanyl)pyridine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

In a typical study, the initial geometry of the molecule would be built and then optimized using a DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net The calculations would identify the most stable conformer, particularly concerning the orientation of the ethylsulfanyl group relative to the pyridine ring. For example, in a study on 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine, DFT calculations were used to find the optimized structure, which was then confirmed to be stable by vibrational analysis showing no imaginary frequencies. mdpi.com The resulting optimized parameters provide a detailed picture of the molecule's architecture in the gaseous phase, which can differ slightly from experimental solid-state data (e.g., from X-ray crystallography) due to intermolecular interactions in the crystal lattice. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Pyridine Derivative. Data is hypothetical for this compound but based on typical DFT results for similar structures.
ParameterCalculated Value (B3LYP/6-311++G(d,p))
C-Cl Bond Length (Å)1.745
C-S Bond Length (Å)1.780
S-C(ethyl) Bond Length (Å)1.820
C-N-C Bond Angle (°)117.5
C-C-Cl Bond Angle (°)121.0
C-C-S Bond Angle (°)124.0

Electronic structure analysis provides insight into how electrons are distributed within a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. For 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine, DFT calculations showed the HOMO is located on the triazolopyridine ring, benzene ring, and thioether group, while the LUMO is mainly on the triazolopyridine ring, indicating the regions involved in electron transfer. mdpi.com

Table 2: Example Frontier Molecular Orbital Energies for a Related Chloro-Pyridine Compound.
ParameterEnergy (eV)
EHOMO-6.58
ELUMO-1.25
Energy Gap (ΔE)5.33

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 2-chloro-4-(trifluoromethyl)pyridine, MEP analysis was used to predict the static charges and reactive sites on the molecule. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the ethylsulfanyl group, indicating these are sites for electrophilic interaction.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.net This combined experimental and theoretical approach provides a detailed characterization of the molecule's vibrational modes. Studies on compounds like 2-chloro-4-(trifluoromethyl)pyridine have shown good agreement between the vibrational frequencies calculated using DFT (e.g., B3LYP/6-311++G(d,p)) and those measured experimentally via FT-IR and FT-Raman spectroscopy. researchgate.net Theoretical calculations are often performed on the molecule in a gaseous state, so slight deviations from experimental data, typically recorded in the solid state, are expected. nih.gov

Ab Initio Methods (e.g., Hartree-Fock for electronic properties and reaction energetics)

Ab initio methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. While DFT often provides more accurate results for a similar computational cost, HF is still valuable for providing a qualitative understanding of electronic structure and is often used as a starting point for more advanced calculations. researchgate.net

In computational studies of molecules like 2-Chloro-6-methoxy-3-nitropyridine, both HF and DFT methods have been used to calculate structural parameters and spectroscopic data. researchgate.netscholarsresearchlibrary.com Comparing the results from both methods can provide a more comprehensive understanding of the molecule's properties. Typically, HF calculations predict a larger HOMO-LUMO energy gap compared to DFT methods, which can influence the interpretation of chemical reactivity. researchgate.net

Molecular Modeling and Docking Simulations (focused on understanding interactions within chemical systems)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular docking is a specific type of modeling that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

While no specific docking studies have been published for this compound, research on analogous chloro-pyridine derivatives illustrates the utility of this approach. For example, novel 2-chloro-pyridine derivatives have been synthesized and subjected to docking simulations to determine their probable binding model within the active site of enzymes like telomerase, a potential anti-cancer target. nih.gov Similarly, other pyridine derivatives have been evaluated as potential inhibitors for the main protease of SARS-CoV-2 through docking and molecular dynamics simulations. nih.gov These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues, providing a rationale for the molecule's biological activity. nih.govresearchgate.net

Ligand-Target (e.g., protein, enzyme) Interaction Analysis

While specific ligand-target interaction analyses for this compound are not extensively documented in publicly available literature, the principles of such studies can be understood from research on analogous pyridine derivatives. Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme.

These studies are crucial in drug discovery for identifying potential therapeutic agents. For instance, various pyridine derivatives have been computationally evaluated as inhibitors for a range of biological targets. Molecular docking studies on quinazolinone-based pyridine derivatives have been used to understand their binding patterns within the active site of the mycobacterial membrane protein Large 3 (MmpL3), providing a structural rationale for their potential as anti-tuberculosis agents. nih.gov Similarly, other pyridine derivatives have been assessed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, with docking simulations helping to elucidate their binding modes. nih.gov

In a hypothetical docking study of this compound, the molecule would be placed into the binding pocket of a target protein. The software would then calculate the most stable binding poses and estimate the binding affinity, often expressed as a binding energy score. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein, would be identified. For example, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while the ethylsulfanyl and chloro groups could engage in hydrophobic or halogen bonding interactions.

Table 1: Illustrative Binding Affinity of a Pyridine Derivative with Different Kinase Targets (Hypothetical Data)

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase A-8.5MET793, LYS745, CYS797
Kinase B-7.2GLU116, GLY117
Kinase C-6.9LEU844, VAL726

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking studies.

Structure-Reactivity and Structure-Property Relationships from Computational Data

Computational studies are instrumental in establishing relationships between the molecular structure of a compound and its chemical reactivity or physical properties. For pyridine derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate various molecular descriptors that help predict their behavior.

The electronic properties of substituted chloropyridines significantly influence their reactivity, particularly in reactions like nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing or electron-donating groups on the pyridine ring can alter the electron density at different positions, affecting the ease of nucleophilic attack. For this compound, the chlorine atom and the ethylsulfanyl group are key substituents. Molecular orbital calculations, such as determining the energy of the Lowest Unoccupied Molecular Orbital (LUMO), can provide a quantitative measure of a molecule's electrophilicity. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. wuxibiology.com

Studies on other 2-chloropyridine (B119429) derivatives have shown that the rate of SNAr reactions is influenced by the electronic nature of the substituents. researchgate.net Computational models can correlate reaction rates with calculated parameters like Gibbs free energy changes between the initial and transition states. researchgate.net These structure-activity relationship (SAR) studies are vital for understanding how modifications to a molecule's structure can tune its chemical behavior. mdpi.comresearchgate.net For example, the introduction of electron-withdrawing groups on the pyridine ring generally enhances the rate of nucleophilic substitution at the chloro-substituted carbon.

Table 2: Calculated Electronic Properties of Substituted 2-Chloropyridines (Illustrative Data)

Substituent at C4HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H-7.02-0.886.14
-NO₂-8.15-2.545.61
-OCH₃-6.55-0.516.04
-SCH₂CH₃ (Hypothetical)-6.89-1.125.77

Note: This table contains representative data for illustrative purposes. The values for the ethylsulfanyl substituent are hypothetical.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into transition states and intermediate structures that are often difficult to observe experimentally. DFT calculations are a cornerstone of these investigations, enabling the mapping of potential energy surfaces for chemical reactions.

For reactions involving 2-chloropyridine derivatives, such as nucleophilic aromatic substitution, computational studies can elucidate the step-by-step mechanism. Research on the reaction of 2-chloropyridines with glutathione, catalyzed by glutathione S-transferase 1, has utilized molecular orbital calculations to verify the formation of a Meisenheimer complex as a key intermediate. researchgate.net This intermediate is formed by the attack of the nucleophile on the carbon atom bearing the chlorine, temporarily disrupting the aromaticity of the pyridine ring.

The calculations can determine the activation energies for each step of the proposed pathway, helping to identify the rate-determining step. For this compound, a computational study of its reaction with a nucleophile would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.

Frequency Analysis: Confirming the nature of the stationary points (i.e., minima for stable species and a single imaginary frequency for transition states).

These studies can also explain regioselectivity and stereoselectivity in reactions where multiple products are possible. By comparing the activation energies of different pathways, the most favorable route can be predicted, aligning with or explaining experimental outcomes.

Applications of 2 Chloro 4 Ethylsulfanyl Pyridine in Synthetic and Materials Chemistry

Role as a Key Synthetic Intermediate for Complex Molecules

2-Chloro-4-(ethylsulfanyl)pyridine serves as a valuable starting material for the construction of a wide array of more complex molecular architectures. bldpharm.comcymitquimica.com The presence of the chloro and ethylsulfanyl groups on the pyridine (B92270) ring allows for a range of chemical transformations, making it an important intermediate in organic synthesis. The chlorine atom, in particular, is a good leaving group, facilitating nucleophilic substitution reactions, while the ethylsulfanyl group can influence the reactivity and solubility of the molecule and its derivatives.

Precursor for Structurally Diverse Pyridine-Based Scaffolds

The pyridine scaffold is a fundamental structural motif in many biologically active compounds and functional materials. nih.govnih.gov this compound offers a strategic entry point for the synthesis of diverse pyridine-based scaffolds. The reactivity of the 2-chloro position allows for the introduction of various functional groups through cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide variety of substituted pyridines.

For instance, analogous 2-chloropyridine (B119429) derivatives are extensively used in palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, and other organic moieties at the 2-position. nih.govsigmaaldrich.com This capability allows for the systematic modification of the pyridine core, which is a crucial strategy in medicinal chemistry for optimizing the biological activity of lead compounds. nih.gov The ethylsulfanyl group at the 4-position can also be modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding the diversity of accessible pyridine scaffolds.

Building Block for Fused Heterocyclic Systems

Fused heterocyclic systems, which consist of a pyridine ring fused to one or more other rings, are prevalent in pharmaceuticals and other functional organic molecules. This compound can serve as a building block for the synthesis of such systems. The reactive chloro group can participate in intramolecular cyclization reactions to form fused rings.

For example, a common strategy for the synthesis of fused pyridine systems involves the reaction of a 2-chloropyridine with a nucleophile that is part of a side chain attached to the pyridine ring. This can lead to the formation of bicyclic and polycyclic systems containing the pyridine nucleus. While specific examples utilizing this compound are not extensively documented in public literature, the synthetic routes established for other 2-chloropyridines are applicable. mdpi.com These methods often involve the initial substitution of the chlorine atom followed by a subsequent cyclization step. The presence of the ethylsulfanyl group can influence the electronic properties of the pyridine ring and, consequently, the feasibility and outcome of such cyclization reactions.

Utility in Agrochemical and Specialty Chemical Synthesis

Pyridine derivatives are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic core. nih.gov While direct applications of this compound in commercial agrochemicals are not widely reported, its structural features make it a promising intermediate for the synthesis of new active ingredients. The 2-chloro-4-substituted pyridine motif is present in several important agrochemicals.

For example, 2-chloro-4-aminopyridine is a key intermediate in the synthesis of 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound with high cytokinin activity used to promote plant growth. google.com Similarly, 2-chloro-4-(trifluoromethyl)pyridine (B1345723) is an important precursor for certain herbicides. google.com The synthetic methodologies developed for these compounds could potentially be adapted for this compound, leading to new agrochemical candidates. The ethylsulfanyl group could impart specific physical and biological properties, such as altered lipophilicity or metabolic stability, which are critical for the efficacy of an agrochemical.

In the realm of specialty chemicals, this compound can be used to synthesize a variety of organic compounds with specific functionalities for diverse applications, including as intermediates for pharmaceuticals and other fine chemicals.

Exploration in Catalysis, Ligand Design, and Coordination Chemistry

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is fundamental to the use of pyridine derivatives in catalysis and coordination chemistry. rsc.orgnsf.gov this compound, with its pyridine nitrogen and the sulfur atom of the ethylsulfanyl group, has the potential to act as a bidentate ligand, binding to a metal center through both the nitrogen and sulfur atoms.

The synthesis of coordination compounds with 2-chloropyridine and other substituted pyridines has been reported, demonstrating the ability of these ligands to form stable complexes with various metals. rsc.org The investigation of the coordination chemistry of this compound could lead to the discovery of new catalysts for a range of organic transformations.

Potential in Materials Science and Polymer Chemistry

Pyridine-containing polymers are a class of materials with interesting properties and applications, including in electronics, as sensors, and in biomedical devices. The incorporation of the pyridine unit into a polymer backbone can impart specific functionalities, such as the ability to coordinate with metals or respond to changes in pH.

This compound is listed by chemical suppliers as a building block for materials science, suggesting its potential use as a monomer or a precursor to monomers for the synthesis of functional polymers. bldpharm.com The reactive chloro group could be utilized in polymerization reactions, such as polycondensation or cross-coupling polymerization, to incorporate the pyridine unit into a polymer chain. The ethylsulfanyl group could also contribute to the final properties of the material, for example, by influencing its refractive index or its affinity for certain surfaces. While specific examples of polymers derived from this compound are not yet prominent in the literature, the general strategies for synthesizing pyridine-containing polymers could be applied.

Future Research Directions for 2 Chloro 4 Ethylsulfanyl Pyridine

Development of More Sustainable and Greener Synthetic Methodologies

Traditional synthetic routes to functionalized pyridines often rely on harsh reagents, multi-step processes, and significant solvent waste. Future research should prioritize the development of more environmentally benign and efficient methods for the synthesis of 2-Chloro-4-(ethylsulfanyl)pyridine.

Key research objectives in this area include:

One-Pot and Multicomponent Reactions: Designing a synthesis that constructs the molecule from simple, readily available precursors in a single reaction vessel would significantly improve efficiency. researchgate.net Research into four-component reactions using ultrasound technology has shown promise for creating other substituted pyridines and could be adapted. acs.org

Heterogeneous Catalysis: The use of reusable solid catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, can simplify purification and reduce waste compared to homogeneous catalysts. acs.org Developing a heterogeneous catalyst for the specific chlorination or thiolation of a pyridine (B92270) precursor would be a significant advancement.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability. sci-hub.seacs.org A future research goal would be to design a flow process for the synthesis of this compound, potentially telescoping multiple reaction steps without intermediate isolation.

Alternative Energy Sources: Exploring microwave-assisted or sonochemical methods could accelerate reaction times and reduce energy consumption. researchgate.net

Table 1: Comparison of Conventional vs. Future Green Synthetic Approaches
FeatureConventional SynthesisFuture Green Synthesis
Methodology Multi-step, batch processingOne-pot, continuous flow, multicomponent reactions researchgate.netsci-hub.se
Catalysts Homogeneous, often stoichiometric reagentsHeterogeneous, reusable catalysts (e.g., MOFs) acs.org
Solvents Often uses hazardous, high-boiling point solventsBenign solvents (water, ethanol), solvent-free conditions researchgate.net
Energy High-temperature refluxMicrowave irradiation, ultrasound acs.org
Efficiency Lower overall yield, significant wasteHigher atom economy, reduced waste, easier purification

Exploration of Unconventional Reactivity Patterns and Transformation

The electronic nature of this compound suggests that it may exhibit reactivity that deviates from classical patterns observed for simpler pyridines.

Future research should focus on:

Site-Selective C-H Functionalization: While the chloro group is a conventional reactive site, direct functionalization of the C-H bonds at positions 3, 5, or 6 offers a more atom-economical approach to diversification. beilstein-journals.org Research using transition-metal catalysis could uncover novel reactivity, potentially overriding the directing effect of the existing substituents. acs.orgacs.org For example, the use of a superbase like BuLi-LiDMAE has been shown to promote an unprecedented regioselective C-6 lithiation of 2-chloropyridine (B119429), a pattern that could be explored for this compound. acs.orgresearchgate.net

Photoredox and Radical Chemistry: Visible-light photoredox catalysis can generate pyridyl radicals from halopyridines, enabling novel C-C and C-heteroatom bond formations under mild conditions. thieme-connect.comnih.gov Investigating the behavior of this compound under such conditions could lead to the discovery of unique transformations, such as selective coupling at the chloro position or even activation of the thioether moiety. acs.org

Ligand-Controlled Cross-Coupling: While cross-coupling at the C2 position is expected, recent studies have shown that highly sterically hindered ligands can reverse the innate selectivity of dihalopyridines, favoring reaction at the C4 position. nsf.gov Although the C4 position here is substituted with a thioether, investigating ligand effects on the reactivity of the C2-Cl bond in the presence of the C4-S-Et group could reveal non-classical outcomes.

Pyridyne Intermediates: The generation of a highly reactive 3,4-pyridyne intermediate from a related 3-chloropyridine (B48278) has been demonstrated as a route to difunctionalized products. chemistryviews.org Exploring whether this compound or a related precursor could be coaxed into forming a pyridyne intermediate would open up new avenues for derivatization.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A fundamental understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic techniques to study reactions in real-time can provide invaluable insights into the transient species that govern product formation.

Future research directions include:

Operando NMR and IR Spectroscopy: The use of in situ NMR and IR spectroscopy can allow for the direct observation of reactive intermediates, such as organometallic complexes or lithiated species. acs.org For instance, monitoring a metal-catalyzed cross-coupling reaction could help elucidate the structure and stability of the oxidative addition and reductive elimination intermediates.

Mechanistic Studies of Unconventional Reactions: When exploring C-H activation or photoredox catalysis, identifying the key intermediates is paramount. In situ spectroscopy could be used to detect the formation of specific organometallic palladacycles in C-H activation pathways or to track the concentration of radical species in photochemical reactions. acs.orgrsc.org This data is critical for validating proposed catalytic cycles.

Table 2: Proposed In Situ Spectroscopic Experiments
Reaction TypeTechniqueTarget Intermediate/SpeciesPotential Insights
C-6 Lithiation Low-Temperature in situ NMR6-lithio-2-chloro-4-(ethylsulfanyl)pyridineConfirmation of unusual lithiation site; study of species aggregation and stability. researchgate.net
Palladium-Catalyzed Cross-Coupling in situ IR/NMRPd(0)-ligand complex, Oxidative addition product (Pd(II)-pyridyl)Rate of catalyst activation; identification of rate-limiting step; observation of catalyst decomposition pathways.
Photoredox Catalysis Time-resolved Spectroscopy, in situ EPRPyridyl radical, Excited-state photocatalystConfirmation of radical generation; measurement of intermediate lifetimes; understanding of quenching pathways. thieme-connect.com

Deeper Integration of Machine Learning and AI in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and synthesis of new molecules.

Future applications for this compound include:

Reactivity Prediction: Training ML models on datasets of pyridine reactions could enable the prediction of how this compound will behave under a wide range of conditions, identifying promising new reactions and avoiding unproductive experimental paths.

De Novo Drug and Materials Design: Generative AI models can design novel molecules with desired properties. nih.gov Using this compound as a core scaffold, these models could generate libraries of virtual derivatives optimized for specific biological targets or material properties. A recent study demonstrated the use of AI to design drug-like molecules and simultaneously suggest synthetic routes. asiaresearchnews.com

Retrosynthetic Planning: Advanced software, such as SYNTHIA® or SynRoute, uses expert-coded rules and AI to propose synthetic pathways to complex molecules. synthiaonline.comnih.govsigmaaldrich.com Employing these tools could uncover more efficient, cost-effective, or innovative routes to synthesize not only the parent compound but also its future derivatives. synthiaonline.comcas.org

Investigation of Emerging Applications in Advanced Chemical Technologies

The unique combination of a pyridine ring, a thioether, and a halogen atom makes this compound a promising building block for various advanced technologies.

Future research should explore its potential in:

Coordination Chemistry and Catalysis: The pyridine nitrogen and the thioether sulfur can act as a bidentate N,S-ligand for transition metals. rsc.org Research into the coordination complexes of this compound could lead to new catalysts for reactions like transfer hydrogenation, cross-coupling, or polymerization. acs.orgacs.org The electronic properties of the ligand, tuned by the chloro group, could impart unique stability or activity to the resulting metal complexes.

Materials Science: Pyridine and thioether moieties are known components of functional organic materials. This compound could serve as a monomer or building block for synthesizing electroactive polymers or organic semiconductors. The thioether linkage, in particular, is common in materials used for organic electronics.

Spin-Crossover (SCO) Materials: Heteroleptic Fe(II) complexes featuring pyridyl-thioether ligands have been shown to exhibit spin-crossover behavior, a property useful for molecular switches and sensors. researchgate.net Synthesizing and studying the magnetic properties of iron complexes with this compound could lead to new SCO materials with tunable transition temperatures.

Medicinal Chemistry: While outside the direct scope of this chemical analysis, the functional handles on the molecule make it an attractive scaffold for creating libraries of compounds for biological screening. The pyridine core is a well-established privileged structure in drug discovery. numberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.